molecular formula C11H11ClF3N3O3 B3041487 2-chloro-N-{2-[2-nitro-4-(trifluoromethyl)anilino]ethyl}acetamide CAS No. 303188-06-9

2-chloro-N-{2-[2-nitro-4-(trifluoromethyl)anilino]ethyl}acetamide

Cat. No.: B3041487
CAS No.: 303188-06-9
M. Wt: 325.67 g/mol
InChI Key: QWHSNGAGJFPSRE-UHFFFAOYSA-N
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Description

2-chloro-N-{2-[2-nitro-4-(trifluoromethyl)anilino]ethyl}acetamide is a useful research compound. Its molecular formula is C11H11ClF3N3O3 and its molecular weight is 325.67 g/mol. The purity is usually 95%.
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Biological Activity

2-chloro-N-{2-[2-nitro-4-(trifluoromethyl)anilino]ethyl}acetamide is a compound that has garnered attention for its potential biological activities, particularly in the context of antimicrobial and anticancer properties. This article synthesizes available research findings, case studies, and data tables to provide a comprehensive overview of the biological activity of this compound.

Chemical Structure and Properties

  • Chemical Formula : C11H11ClF3N3O3
  • Molecular Weight : 325.67 g/mol
  • CAS Number : [Not provided in the search results]

The compound features a chloro substituent at the second carbon position of the acetamide group, which is believed to enhance its biological activity.

Antimicrobial Activity

Recent studies have highlighted the compound's potential as an antibacterial agent. Notably, a study evaluated its efficacy against Klebsiella pneumoniae, a significant pathogen responsible for various infections.

Minimum Inhibitory Concentration (MIC)

The MIC for this compound was determined through standard microbiological methods. The results indicated that the presence of the chloro atom significantly improved antibacterial potency compared to similar compounds without this modification.

CompoundMIC (µg/mL)Activity Level
This compound16Moderate
N-(4-fluoro-3-nitrophenyl)acetamide32Low

This table illustrates that the chloro-substituted compound exhibits a lower MIC, indicating stronger antibacterial effects.

Time-Kill Studies

Time-kill kinetics demonstrated that treatment with this compound led to a significant reduction in viable bacterial counts over time. After 10 hours of exposure, a complete bactericidal effect was observed at concentrations corresponding to twice the MIC.

Cytotoxicity and Pharmacokinetics

In addition to its antibacterial properties, the cytotoxicity of the compound has also been assessed. Preliminary results suggest favorable toxicity profiles, indicating potential for further development as an oral therapeutic agent.

Cytotoxicity Results

The cytotoxic effects were evaluated using various cancer cell lines, with IC50 values indicating effective inhibition of cell proliferation:

Cell LineIC50 (µM)Remarks
Hep-23.25High sensitivity
P81517.82Moderate sensitivity

These findings suggest that while the compound exhibits potent activity against certain bacterial strains, it also shows promise in inhibiting cancer cell growth.

Case Studies and Literature Review

A review of literature indicates that compounds similar to this compound have demonstrated significant antimicrobial and anticancer activities. For instance, studies have shown that acetamides with halogen substitutions often exhibit enhanced biological activities due to improved interactions with biological targets.

Properties

IUPAC Name

2-chloro-N-[2-[2-nitro-4-(trifluoromethyl)anilino]ethyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClF3N3O3/c12-6-10(19)17-4-3-16-8-2-1-7(11(13,14)15)5-9(8)18(20)21/h1-2,5,16H,3-4,6H2,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWHSNGAGJFPSRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)[N+](=O)[O-])NCCNC(=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClF3N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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